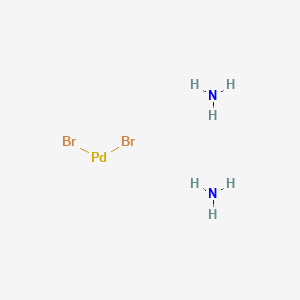

Diamminedibromopalladium(II)

Beschreibung

Eigenschaften

IUPAC Name |

azane;dibromopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAAECNKUYLOJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Br[Pd]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15654-59-8, 14591-90-3 | |

| Record name | Palladium, diamminedibromo-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15654-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedibromopalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diamminedibromopalladium(II): A Comprehensive Technical Guide to its History, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diamminedibromopalladium(II), [Pd(NH₃)₂Br₂], a foundational coordination compound with significance in the historical development of inorganic chemistry and continued relevance in modern research. This document delves into the historical context of its discovery within the broader framework of Alfred Werner's coordination theory. It presents detailed, field-proven protocols for the synthesis of both the cis and trans isomers, emphasizing the causal relationships behind experimental choices to ensure reproducibility and purity. Furthermore, this guide outlines a suite of essential characterization techniques, providing insights into the structural and physicochemical properties of these isomers. The content is structured to offer both a historical narrative and a practical laboratory reference for researchers engaged in coordination chemistry, materials science, and drug discovery.

Historical Perspective: The Genesis of Palladium Ammine Complexes

The discovery of diamminedibromopalladium(II) is intrinsically linked to the revolutionary advancements in coordination chemistry at the turn of the 20th century, spearheaded by the seminal work of Alfred Werner. While a singular "discovery" paper for this specific bromo-analogue is not readily identifiable in modern databases, its existence and study are a direct consequence of the systematic investigation of metal ammine complexes that formed the bedrock of Werner's Nobel Prize-winning theory.

The initial explorations into platinum group metal complexes with ammonia laid the groundwork for understanding coordination, valency, and isomerism. The readily prepared and crystalline nature of these compounds, including those of palladium, made them ideal subjects for elemental analysis and conductivity measurements, which were pivotal in establishing the concepts of primary (ionic) and secondary (coordination) valency. The purification of palladium often involved manipulating equilibria between species such as [Pd(NH₃)₄]Cl₂ and [PdCl₂(NH₃)₂], indicating that diamminedichloropalladium(II) was a known and important compound in this era.

The synthesis and characterization of the bromo-analogue, diamminedibromopalladium(II), would have followed logically from the extensive studies on its chloro- and iodo-counterparts, as researchers systematically varied the anionic ligands to probe their effects on the properties and reactivity of the central palladium ion. The existence of cis and trans isomers for square planar d⁸ metal complexes like palladium(II) was a key prediction of Werner's theory, and the isolation and characterization of both forms of [Pd(NH₃)₂Br₂] would have provided further compelling evidence for his groundbreaking ideas.

Synthesis of Diamminedibromopalladium(II) Isomers

The synthesis of the cis and trans isomers of diamminedibromopalladium(II) relies on the principles of ligand substitution reactions and the differential trans-effect of the coordinated ligands. The choice of starting material and reaction conditions dictates the stereochemical outcome.

Synthesis of trans-Diamminedibromopalladium(II)

The preparation of the trans isomer is typically achieved by the direct reaction of a palladium(II) salt with ammonia. The rationale behind this approach is that the initial coordination of ammonia molecules to the palladium center is followed by the displacement of the weakly coordinating counter-ions (e.g., nitrate or sulfate) by bromide ions. The statistically favored trans arrangement is generally more thermodynamically stable.

Experimental Protocol:

-

Dissolution of Palladium(II) Salt: Dissolve 1.0 g of palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O) in 20 mL of deionized water. Gentle heating may be applied to facilitate dissolution.

-

Ammonia Addition: To the palladium nitrate solution, slowly add concentrated aqueous ammonia (28-30%) dropwise with constant stirring until the initial brown precipitate of palladium(II) hydroxide redissolves to form a clear, colorless solution of tetraamminepalladium(II) nitrate, ₂.

-

Bromide Precipitation: Prepare a solution of 2.0 g of potassium bromide (KBr) in 10 mL of deionized water. Add this solution dropwise to the tetraamminepalladium(II) nitrate solution. A pale yellow precipitate of trans-diamminedibromopalladium(II) will form immediately.

-

Digestion and Isolation: Heat the suspension to 60-70 °C for 30 minutes to encourage crystal growth and improve filterability. Allow the mixture to cool to room temperature.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the product sequentially with cold deionized water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and facilitate drying.

-

Drying: Dry the product in a desiccator over anhydrous calcium chloride to a constant weight.

Causality Behind Experimental Choices:

-

The use of a soluble palladium salt like the nitrate ensures a homogeneous reaction medium for the initial formation of the tetraammine complex.

-

The excess of ammonia is crucial to drive the equilibrium towards the formation of the stable [Pd(NH₃)₄]²⁺ complex.

-

The subsequent addition of a concentrated bromide solution leads to the stepwise substitution of two ammonia ligands by bromide ions. The trans isomer is the kinetically and often thermodynamically favored product in this direct substitution pathway.

-

The digestion step at elevated temperature promotes the formation of larger, more easily filterable crystals and can help in the conversion of any minor cis isomer to the more stable trans form.

Synthesis of cis-Diamminedibromopalladium(II)

The synthesis of the cis isomer requires a different strategy, often starting from a tetrahalopalladate(II) complex. This route leverages the trans-effect, where a coordinated ligand influences the rate of substitution of the ligand positioned trans to it.

Experimental Protocol:

-

Formation of Tetrabromopalladate(II): Dissolve 1.0 g of palladium(II) chloride (PdCl₂) in 10 mL of concentrated hydrobromic acid (48% HBr) with gentle heating. This will form a deep red solution of tetrabromopalladic(II) acid, H₂[PdBr₄].

-

Neutralization and Complex Formation: Carefully neutralize the acidic solution with a stoichiometric amount of a weak base, such as sodium carbonate, until the effervescence ceases. This generates an in-situ solution of sodium tetrabromopalladate(II), Na₂[PdBr₄].

-

Ammonia Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated aqueous ammonia (calculated for the substitution of two bromide ligands) with vigorous stirring. A yellow precipitate of cis-diamminedibromopalladium(II) will form.

-

Isolation and Washing: Immediately collect the precipitate by vacuum filtration. It is crucial to work quickly to minimize isomerization to the trans form. Wash the product with a small amount of ice-cold deionized water, followed by ethanol and diethyl ether.

-

Drying: Dry the product in a desiccator over anhydrous calcium chloride.

Causality Behind Experimental Choices:

-

Starting with the [PdBr₄]²⁻ anion ensures that the initial coordination sphere of the palladium is saturated with bromide ligands.

-

The controlled, stoichiometric addition of ammonia leads to the stepwise substitution of two bromide ligands. The trans-effect of the bromide ligands directs the incoming ammonia molecules to occupy cis positions.

-

Performing the reaction at low temperatures and with rapid isolation is critical to prevent the thermodynamically driven isomerization of the initially formed cis product to the more stable trans isomer.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and purity assessment of the cis and trans isomers of diamminedibromopalladium(II).

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on their different molecular symmetries. The trans isomer possesses a center of inversion (D₂h point group), while the cis isomer does not (C₂v point group). This difference in symmetry leads to different selection rules for IR and Raman activity.

-

trans-[Pd(NH₃)₂Br₂]: Due to the center of symmetry, the mutual exclusion rule applies. Vibrations that are IR active will be Raman inactive, and vice versa. The symmetric Pd-Br stretching mode is typically observed in the Raman spectrum, while the asymmetric stretch is found in the IR spectrum.

-

cis-[Pd(NH₃)₂Br₂]: Lacking a center of inversion, both the symmetric and asymmetric Pd-Br stretching modes are active in both IR and Raman spectra.

| Vibrational Mode | trans Isomer | cis Isomer |

| Symmetric Pd-Br Stretch | Raman active, IR inactive | Raman active, IR active |

| Asymmetric Pd-Br Stretch | IR active, Raman inactive | Raman active, IR active |

Table 1: Expected IR and Raman activities for the Pd-Br stretching modes in cis- and trans-[Pd(NH₃)₂Br₂].

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structural characterization of the isomers, confirming the square planar geometry around the palladium center and the relative positions of the ammine and bromo ligands. For cis-diamminedibromopalladium(II), the crystal structure reveals a square-planar coordination environment with the two ammine and two bromo ligands in adjacent positions.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability and decomposition pathways of the complexes. The decomposition of diamminedibromopalladium(II) typically proceeds with the loss of ammonia molecules, followed by the decomposition of the resulting palladium bromide to palladium metal at higher temperatures. The decomposition temperatures and profiles can differ between the cis and trans isomers, reflecting their different crystal packing and bond energies.

Applications and Future Outlook

Diamminedibromopalladium(II) and its analogues have been explored for various applications, primarily driven by the rich chemistry of palladium.

-

Catalysis: As with many palladium compounds, these complexes can serve as precursors for catalytically active species in cross-coupling reactions and other organic transformations.

-

Drug Development: The structural analogy to the platinum-based anticancer drug cisplatin has spurred interest in palladium(II) complexes, including diamminedibromopalladium(II), as potential therapeutic agents. The different kinetic lability of palladium complexes compared to their platinum counterparts presents both challenges and opportunities in the design of new metallodrugs.

-

Materials Science: These complexes can be used as precursors for the synthesis of palladium-containing nanomaterials and thin films through controlled decomposition.

The continued study of these seemingly simple coordination compounds is a testament to the enduring legacy of Werner's foundational work and the ever-expanding potential of palladium chemistry. Future research may focus on leveraging the distinct reactivity of the cis and trans isomers in stereospecific catalysis and targeted drug delivery systems.

Workflow and Structural Diagrams

Figure 2: Structures of cis- and trans-[Pd(NH₃)₂Br₂].

References

-

Blokhin, A. V., Solov'ev, D. V., Blokhina, M. L., Yakimov, I. S., & Kirik, S. D. (2008). cis-Pd(NH₃)₂Br₂: Synthesis, Crystal Structure, and Thermal Properties. Russian Journal of Inorganic Chemistry, 53(10), 1544-1548. [Link]

An In-Depth Technical Guide to the Synthesis and Characterization of Diamminedibromopalladium(II)

This guide provides a comprehensive technical overview of diamminedibromopalladium(II), a significant coordination complex with applications in catalysis and as a precursor in organometallic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies for its synthesis and the array of analytical techniques required for its thorough characterization.

Introduction: The Significance of Diamminedibromopalladium(II)

Diamminedibromopalladium(II), with the chemical formula [Pd(NH₃)₂Br₂], is a palladium(II) complex featuring two ammine (NH₃) ligands and two bromide (Br⁻) ligands. The square planar geometry typical of Pd(II) complexes allows for the existence of two geometric isomers: cis-diamminedibromopalladium(II) and trans-diamminedibromopalladium(II). The distinct spatial arrangement of the ligands in these isomers leads to different physical and chemical properties, influencing their reactivity and potential applications. This complex serves as a valuable precursor for the synthesis of various organopalladium compounds and has been explored for its catalytic activity in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[1]

Part 1: Synthesis of Diamminedibromopalladium(II)

The synthesis of diamminedibromopalladium(II) isomers requires careful control of reaction conditions to favor the formation of the desired isomer. The choice of starting material and the reaction sequence are critical in achieving high purity and yield.

Synthesis of cis-Diamminedibromopalladium(II)

The synthesis of the cis isomer typically involves the reaction of a tetrahalopalladate(II) salt with an ammonium salt, followed by the introduction of bromide ions. A common and effective precursor is potassium tetrachloropalladate(II) (K₂PdCl₄) or palladium(II) chloride (PdCl₂).[2][3]

Rationale: The synthetic strategy is based on the controlled, stepwise substitution of ligands. Starting with a soluble palladate salt allows for a homogeneous reaction medium. The addition of an ammonium salt provides the ammine ligands. The subsequent introduction of bromide ions displaces the remaining chloro or aqua ligands to yield the final product. The reaction conditions are optimized to favor the kinetic product, which is often the cis isomer.

Experimental Protocol: Synthesis of cis-[Pd(NH₃)₂Br₂]

-

Preparation of the Palladium Precursor: Dissolve a precise amount of palladium(II) chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid to form H₂PdCl₄. Alternatively, potassium tetrachloropalladate(II) (K₂PdCl₄) can be directly dissolved in water.[2]

-

Formation of the Tetramminepalladium(II) Complex: To the aqueous solution of the palladium precursor, add an excess of an ammonium salt, such as ammonium bromide ((NH₄)₂Br), and stir the solution. This will initially form the tetraamminepalladium(II) complex, [Pd(NH₃)₄]²⁺.

-

Substitution with Bromide: Carefully add a stoichiometric amount of a bromide source, such as hydrobromic acid (HBr) or a saturated solution of potassium bromide (KBr), to the solution containing the tetraamminepalladium(II) complex. The bromide ions will displace two of the ammine ligands.

-

Precipitation and Isolation: The desired cis-diamminedibromopalladium(II) will precipitate out of the solution as a solid. The precipitate should be collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water, followed by a small amount of ethanol and then diethyl ether to facilitate drying. Dry the product in a desiccator over a suitable drying agent.

Diagram of the Synthesis Workflow for cis-[Pd(NH₃)₂Br₂]

Caption: Synthesis workflow for cis-diamminedibromopalladium(II).

Synthesis of trans-Diamminedibromopalladium(II)

The trans isomer is thermodynamically more stable and can be obtained through the isomerization of the cis isomer or by a direct synthetic route that favors its formation.[4]

Rationale: The synthesis of the trans isomer often relies on starting with a palladium complex that already has ammine ligands in a trans configuration or by promoting the isomerization of the cis complex through heating.

Experimental Protocol: Synthesis of trans-[Pd(NH₃)₂Br₂]

-

Starting Material: Begin with a solution of a palladium(II) salt, such as palladium(II) acetate, dissolved in an appropriate solvent mixture like acetone/water.[5]

-

Ligand Addition: Add a stoichiometric amount of aqueous ammonia to the palladium(II) solution while stirring.

-

Introduction of Bromide: Subsequently, add a solution of lithium bromide or another soluble bromide salt to the reaction mixture.

-

Precipitation and Isolation: The trans-diamminedibromopalladium(II) will precipitate. Collect the solid by filtration.

-

Washing and Drying: Wash the product with water, ethanol, and diethyl ether, and then dry it thoroughly.

Alternative Isomerization Method: The trans isomer can also be prepared by the thermal isomerization of the cis isomer in the solid state. This transformation is irreversible and is accompanied by a decrease in specific volume.[4]

Diagram of the Synthesis Workflow for trans-[Pd(NH₃)₂Br₂]

Caption: Synthesis workflow for trans-diamminedibibromopalladium(II).

Part 2: Characterization of Diamminedibromopalladium(II)

A comprehensive characterization is essential to confirm the identity, purity, and isomeric form of the synthesized complex. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for distinguishing between cis and trans isomers.[6] The number and position of the Pd-N and Pd-Br stretching vibrations are indicative of the molecular symmetry.

-

trans-[Pd(NH₃)₂Br₂]: This isomer belongs to the D₂h point group (ignoring the hydrogen atoms of the ammonia ligands).[7] Due to the center of symmetry, the symmetric Pd-N and Pd-Br stretching modes are Raman active and IR inactive, while the asymmetric stretches are IR active and Raman inactive (mutual exclusion rule).

-

cis-[Pd(NH₃)₂Br₂]: This isomer has C₂v symmetry. All four stretching modes (two Pd-N and two Pd-Br) are both IR and Raman active.

Table 1: Expected Vibrational Frequencies (cm⁻¹) for Diamminedibromopalladium(II) Isomers

| Vibration Mode | cis Isomer (C₂v) | trans Isomer (D₂h) |

| ν(Pd-N) (asymmetric) | IR active, Raman active | IR active, Raman inactive |

| ν(Pd-N) (symmetric) | IR active, Raman active | IR inactive, Raman active |

| ν(Pd-Br) (asymmetric) | IR active, Raman active | IR active, Raman inactive |

| ν(Pd-Br) (symmetric) | IR active, Raman active | IR inactive, Raman active |

Note: The exact frequencies can vary slightly based on the solid-state packing and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to characterize the ammine ligands.[8][9] In a suitable deuterated solvent, the protons of the coordinated ammonia molecules will exhibit a signal. The chemical shift will be different from that of free ammonia due to the coordination to the palladium center. The integration of the signal should correspond to the six protons of the two ammine ligands. While subtle differences in the chemical shifts between the cis and trans isomers might be observed, other techniques are generally more definitive for isomer identification.

X-ray Crystallography

Single-crystal or powder X-ray diffraction (XRD) provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry, confirming the isomeric form.[4]

Table 2: Crystallographic Data for Diamminedibromopalladium(II) Isomers[4]

| Parameter | cis-[Pd(NH₃)₂Br₂] | trans-[Pd(NH₃)₂Br₂] | β-trans-[Pd(NH₃)₂Br₂] |

| Crystal System | Orthorhombic | Triclinic | Orthorhombic |

| Space Group | Pbca | P-1 | Pbca |

| a (Å) | 13.3202(7) | 6.7854(3) | 8.4315(3) |

| b (Å) | 12.7223(6) | 7.1057(3) | 8.4206(3) |

| c (Å) | 7.05854(3) | 6.6241(2) | 8.0916(2) |

| α (°) | 90 | 103.221(3) | 90 |

| β (°) | 90 | 102.514(2) | 90 |

| γ (°) | 90 | 100.386(3) | 90 |

| Z | 8 | 2 | 4 |

The crystal structures reveal a square-planar coordination geometry around the palladium atom for both isomers. The cis and β-trans isomers are isostructural with their corresponding iodo-analogs.[4] The packing of the flat complexes in the crystal lattice is typically of a column or parquet-type.[4][10]

Diagram of the Molecular Structures

Caption: Molecular structures of cis- and trans-diamminedibromopalladium(II).

Elemental Analysis

Elemental analysis for carbon, hydrogen, and nitrogen is a fundamental technique to confirm the empirical formula of the synthesized complex. The experimentally determined weight percentages of these elements should be in close agreement with the calculated values for [Pd(NH₃)₂Br₂].

Part 3: Applications and Future Perspectives

Diamminedibromopalladium(II) complexes are valuable as precursors in the synthesis of other palladium compounds and as catalysts in various organic transformations.

Catalysis: Palladium(II) complexes are widely used as catalysts or pre-catalysts in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1] These reactions are pivotal in the formation of carbon-carbon bonds. While diamminedibromopalladium(II) itself may not be the most active catalyst for all applications, it can serve as a stable precursor from which more active catalytic species are generated in situ. The ammine ligands can be displaced by other ligands, such as phosphines, that can fine-tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.[11]

Precursor for Novel Materials: This complex can be used as a starting material for the synthesis of more complex palladium-containing materials, including mixed-metal complexes and nanoparticles. The controlled thermal decomposition of such complexes can also be a route to palladium-based nanomaterials with specific catalytic or electronic properties.

The continued exploration of the reactivity of diamminedibromopalladium(II) and its derivatives holds promise for the development of new, efficient catalytic systems and advanced materials.

References

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Available at: [Link]

-

Synthesis of Palladium(II) Complexes via Michael Addition: Antiproliferative Effects through ROS-Mediated Mitochondrial Apoptosis and Docking with SARS-CoV-2. Semantic Scholar. Available at: [Link]

-

Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. MDPI. Available at: [Link]

-

ChemInform Abstract: Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. ResearchGate. Available at: [Link]

-

Palladium(II,IV) mixed-valence complexes of 1,2-diaminoethane, 1,3-diaminopropane, and diethylenetriamine: syntheses, electronic, infrared, Raman, and resonance Raman spectra and X-ray studies. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

IR spectra of c,c,t-[Pt(NH 3 ) 2 Cl 2 (OH) 2 ] with (A) and without (B) perhydrate contamination. ResearchGate. Available at: [Link]

-

Structures of [Pd(NH3)2X2] and its chemical transformation in the solid state. ResearchGate. Available at: [Link]

-

Preparation of Diamminedichloropalladium(II) Pd(NH3)2Cl2 #chemistry #palladium #preciousmetals. YouTube. Available at: [Link]

-

trans-[PtCl2(NH3)2] Transplatin D2h. ChemTube3D. Available at: [Link]

-

Column arrangement in (a) cis-[Pd(NH3)2X2], (X = Br, I), (b). ResearchGate. Available at: [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

-

Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. NIH. Available at: [Link]

-

The 1 H NMR spectra of palladium complexes(2 and 4). ResearchGate. Available at: [Link]

-

An Introduction to Palladium Catalyzed Reactions. YouTube. Available at: [Link]

-

A Facile Synthesis and Thermal Stability of cis-[Pd(NH3)2(C2O4)]. Available at: [Link]

-

Structural Characterization of Cis– and Trans–Pt(NH3)2Cl2 Conjugations with Chitosan Nanoparticles. PMC. Available at: [Link]

-

mp-2: Pd (Cubic, Fm-3m, 225). Materials Project. Available at: [Link]

-

Cas 15654-59-8,Palladium,diamminedibromo-, (SP-4-2). LookChem. Available at: [Link]

-

Raman spectroscopic studies on palladium and platinum hydrido complexes. Semantic Scholar. Available at: [Link]

-

Pd(II) complexes used as catalysts in this work. ResearchGate. Available at: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

Structures of the investigated Pd(II) complexes, along with their abbreviations. ResearchGate. Available at: [Link]

-

Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines. PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. ACS Publications. Available at: [Link]

-

Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. PMC. Available at: [Link]

-

How to distinguish the cis- and trans-isomers of [Pt(NH3)2X2]? | Qs in Mind. YouTube. Available at: [Link]

-

Measured Raman spectra of (a) iridium nitride and (b) palladium. ResearchGate. Available at: [Link]

Sources

- 1. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

early synthesis and characterization of diamminedibromopalladium(II)

An In-Depth Technical Guide to the Synthesis and Characterization of Diamminedibromopalladium(II) Isomers

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Palladium(II) Ammine Halide Complexes

Palladium(II) complexes serve as indispensable tools in modern chemistry, finding applications from catalysis in carbon-carbon bond formation to pioneering roles in materials science and drug development.[1] Their reactivity and stability are profoundly influenced by the coordination environment, including the nature of the ligands and their geometric arrangement. Among these, diamminedihalo complexes of palladium(II) and platinum(II) represent foundational systems for understanding the principles of coordination chemistry, such as ligand exchange mechanisms and the trans effect.

While the platinum analogue, cisplatin, is a landmark anticancer drug, the corresponding palladium complexes are often studied for their unique reactivity, which is generally faster than their platinum counterparts.[2] The diamminedibromopalladium(II) system, [Pd(NH3)2Br2], offers a classic model for investigating square planar coordination chemistry. The existence of distinct cis and trans isomers, each with unique physical properties and reactivity, makes their selective synthesis and unambiguous characterization a critical exercise for researchers.

This guide provides a comprehensive, field-proven framework for the synthesis and characterization of both cis- and trans-diamminedibromopalladium(II). It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also troubleshoot and adapt them.

Part 1: The Synthetic Pathway—From Precursor to Product

The synthesis of diamminedibromopalladium(II) isomers is not a direct combination of reagents but a strategic process rooted in the principles of coordination chemistry. The most reliable pathway involves the initial formation of the highly soluble and kinetically labile tetraamminepalladium(II) bromide, [Pd(NH3)4]Br2, which then serves as a common precursor to both the cis and trans isomers through controlled ligand substitution.

Causality of Precursor Selection

The choice of starting material is critical for ensuring a clean, high-yield reaction. While various palladium salts could be used, potassium tetrabromopalladate(II) (K2[PdBr4]) is an ideal precursor.

-

Rationale: K2[PdBr4] is a well-defined, stable salt that is readily soluble in water. This homogeneity is crucial for the complete and rapid formation of the tetraammine intermediate upon the addition of ammonia. Starting with palladium(II) bromide (PdBr2) itself is less ideal due to its poor solubility, which can lead to incomplete reactions.

The Central Intermediate: Tetraamminepalladium(II) Bromide

The core of the synthesis is the quantitative conversion of the bromopalladate precursor to the tetraammine complex.

Reaction: K2[PdBr4] + 4 NH3 (aq) → [Pd(NH3)4]Br2 + 2 KBr

-

Experimental Insight: An excess of aqueous ammonia is used to drive the equilibrium far to the right, ensuring that all bromide ligands are displaced from the primary coordination sphere. The reaction is typically exothermic and results in a clear, colorless solution of [Pd(NH3)4]Br2, signifying the complete formation of the stable tetraammine cation.

Isomer-Specific Synthesis: Harnessing Chemical Principles

The precipitation of the desired isomer from the tetraamminepalladium(II) bromide solution is achieved by carefully controlling the reaction conditions. The principles governing this step are analogous to those used for the well-documented synthesis of diamminedichloropalladium(II).[3]

1.3.1 Synthesis of trans-Diamminedibromopalladium(II)

The synthesis of the thermodynamically more stable trans isomer is achieved through slow, controlled acidification with hydrobromic acid (HBr).

Reaction: [Pd(NH3)4]Br2 + 2 HBr → trans-[Pd(NH3)2Br2] (s) + 2 NH4Br

-

Mechanistic Rationale: The slow, dropwise addition of HBr gradually neutralizes the excess ammonia and then protonates two of the coordinated ammine ligands, causing them to dissociate. In a thermodynamically controlled process, the entering bromide ions coordinate to the palladium center. The inherent stability and lower solubility of the trans isomer cause it to selectively precipitate from the solution as a characteristic yellow-orange solid. Maintaining a slow addition rate and constant stirring is paramount to prevent localized high concentrations of acid, which could favor the formation of the cis isomer.

1.3.2 Synthesis of cis-Diamminedibromopalladium(II)

The synthesis of the kinetically favored, but thermodynamically less stable, cis isomer requires a different approach that avoids the tetraammine intermediate. A more direct route starts from a solution of K2[PdBr4] and involves a stoichiometric reaction with ammonia.

Reaction: K2[PdBr4] + 2 NH3 (aq) → cis-[Pd(NH3)2Br2] (s) + 2 KBr

-

Mechanistic Rationale: This synthesis is governed by the trans effect , which dictates the stereochemical outcome of ligand substitution reactions in square planar complexes. The trans effect order is generally Br- > NH3. When the first ammonia ligand substitutes a bromide on [PdBr4]2-, the bromide trans to the newly added ammonia is labilized. However, the initial substitution steps to form [Pd(NH3)Br3]- and then cis-[Pd(NH3)2Br2] proceed under kinetic control, where the cis product precipitates before it can isomerize to the more stable trans form.

Visualized Synthesis Workflow

Caption: Overall workflow for the selective synthesis of cis- and trans-[Pd(NH3)2Br2].

Part 2: Experimental Protocols

These protocols are designed to be self-validating. Adherence to the specified conditions and molar ratios is essential for obtaining high-purity products.

Protocol for trans-Diamminedibromopalladium(II)

-

Preparation of Precursor Solution: Dissolve 1.0 g of K2[PdBr4] in 20 mL of deionized water in a 100 mL beaker with a magnetic stir bar. The solution should be a clear, deep red-brown.

-

Formation of Tetraammine Complex: While stirring, slowly add 5 mL of concentrated aqueous ammonia (28-30%). The solution will heat up and transition from red-brown to a completely colorless solution. Continue stirring for 10 minutes to ensure the reaction is complete.

-

Precipitation of trans Isomer: Using a dropping funnel or pipette, add 48% aqueous HBr dropwise to the stirring colorless solution. A yellow-orange precipitate will begin to form. Continue adding HBr until the solution is neutral to slightly acidic (test with pH paper).

-

Isolation and Purification: Allow the mixture to stir for another 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with cold deionized water (2 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (1 x 10 mL).

-

Drying: Dry the product in a desiccator over P2O5 to a constant weight.

Protocol for cis-Diamminedibromopalladium(II)

-

Preparation of Precursor Solution: Dissolve 1.0 g of K2[PdBr4] in 20 mL of deionized water in a 100 mL beaker with a magnetic stir bar.

-

Precipitation of cis Isomer: Calculate the volume of a 2.0 M aqueous ammonia solution required to provide a 2:1 molar ratio of NH3:Pd. Add this volume of ammonia solution dropwise to the stirring K2[PdBr4] solution at room temperature. A precipitate should form.

-

Isolation and Purification: Immediately after the addition is complete, cool the mixture in an ice bath for 15-20 minutes. Collect the solid product by vacuum filtration. Wash the precipitate with cold deionized water, ethanol, and diethyl ether.

-

Drying: Dry the product in a desiccator. Note that the cis isomer may be less thermally stable than the trans isomer.[4]

Part 3: Comprehensive Characterization—A Self-Validating System

Unambiguous characterization is essential to confirm the identity, purity, and isomeric configuration of the synthesized complex. The following techniques provide a complementary and self-validating suite of analyses.

X-Ray Powder Diffraction (XRPD)

XRPD is the most definitive technique for identifying the crystalline phase and confirming the isomeric form in the solid state. The experimental pattern of the synthesized sample must match the reference data for the known polymorphs.

-

Authoritative Grounding: The crystal structures and corresponding diffraction patterns for cis-[Pd(NH3)2Br2], trans-[Pd(NH3)2Br2], and β-trans-[Pd(NH3)2Br2] have been determined ab initio from powder diffraction data.[4] This work serves as the primary reference for validation.

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the dry product into a fine, homogeneous powder using an agate mortar and pestle.

-

Data Acquisition: Mount the powder on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of 5° to 70°.

-

Analysis: Compare the peak positions (2θ values) and relative intensities of the experimental diffractogram with the reference patterns derived from the published crystallographic data.

| Parameter | cis-[Pd(NH3)2Br2][4] | trans-[Pd(NH3)2Br2][4] |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbca | P-1 |

| Calculated Density | 3.33 g/cm³ | 3.51 g/cm³ |

| Key Diffraction Peaks | The experimental pattern should be compared to the calculated pattern from the published structure. | The experimental pattern should be compared to the calculated pattern from the published structure. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive tool for confirming the presence of functional groups and distinguishing between isomers based on their molecular symmetry.

-

Theoretical Basis:

-

trans-[Pd(NH3)2Br2]: This isomer possesses D2h symmetry with a center of inversion. According to the rule of mutual exclusion, vibrations that are Raman active will be IR inactive, and vice versa.

-

cis-[Pd(NH3)2Br2]: This isomer has C2v symmetry and lacks a center of inversion. Therefore, its vibrational modes can be both IR and Raman active.

-

This difference in selection rules provides a definitive spectroscopic fingerprint for each isomer. The key vibrational regions are the Pd-N and Pd-Br stretching modes, typically found in the far-IR region (< 500 cm-1).

Experimental Protocol:

-

Sample Preparation (FTIR): Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm-1 (for NH3 modes) and, if possible, from 600 to 100 cm-1 (for metal-ligand modes).

-

Analysis: Identify the characteristic vibrational bands.

| Vibrational Mode | Expected Wavenumber (cm-1) | cis Isomer (C2v) | trans Isomer (D2h) |

| N-H Stretch | 3200-3300 | IR & Raman Active | IR & Raman Active |

| NH3 Degenerate Deformation | ~1600 | IR & Raman Active | IR & Raman Active |

| NH3 Symmetric Deformation | ~1300 | IR & Raman Active | IR & Raman Active |

| Pd-N Stretch | 400-500 | 2 Bands (IR & Raman) | 1 Band (IR) / 1 Band (Raman) |

| Pd-Br Stretch | 200-300 | 2 Bands (IR & Raman) | 1 Band (IR) / 1 Band (Raman) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While palladium complexes are diamagnetic and thus NMR-active, the low solubility of diamminedibromopalladium(II) in common deuterated solvents can be a challenge. However, if a suitable solvent is found (e.g., DMSO-d6), 1H NMR can provide valuable information.

-

Expected Spectrum: A single, broad resonance corresponding to the protons of the ammine ligands is expected. The chemical shift will be downfield from that of free ammonia due to the deshielding effect of the palladium center. The chemical shifts for the cis and trans isomers may differ slightly due to the different electronic environments.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition pathway.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the dried complex into an alumina or platinum TGA crucible.

-

Data Acquisition: Heat the sample from room temperature to ~800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Analysis: Analyze the resulting TGA curve for mass loss steps.

-

Expected Decomposition: The decomposition is expected to occur in stages. The first stage would correspond to the loss of the two ammine ligands. The second stage would involve the loss of the bromide ligands. The final residue under an air atmosphere should be palladium(II) oxide (PdO). The onset temperature of decomposition is a key indicator of the complex's thermal stability.

-

Visualization of Isomeric Structures

Caption: Molecular structures of the cis and trans isomers of [Pd(NH3)2Br2].

References

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available from: [Link]

-

Ansell, M. B., Kostakis, G. E., Navarro, O., & Spencer, J. (2021). Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. Molecules, 26(9), 2460. Available from: [Link]

-

Ansell, M. B., Kostakis, G. E., Navarro, O., & Spencer, J. (2021). Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. PubMed. Available from: [Link]

-

Wang, L., et al. (2018). Synthesis and characterization of α-diamine palladium complexes and insight into hybridization effects of nitrogen donor atoms on norbornene (co)polymerizations. Polymer Chemistry. Available from: [Link]

-

Klein, M. P., et al. (1979). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Collection of Czechoslovak Chemical Communications. Available from: [Link]

-

Hester, L. S., et al. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules. Available from: [Link]

-

Chem Tuluma. (2022). How to distinguish the cis- and trans-isomers of [Pt(NH3)2X2]? | Qs in Mind. YouTube. Available from: [Link]

-

Durig, J. R., et al. (1970). The existence and characterization of cis and trans isomers of Pd(NH3)2Cl2. ResearchGate. Available from: [Link]

-

Neamatallah, T., et al. (2015). Structural Characterization of Cis– and Trans–Pt(NH3)2Cl2 Conjugations with Chitosan Nanoparticles. ResearchGate. Available from: [Link]

-

Kirik, S. D., et al. (1998). Structures of [Pd(NH3)2X2] and its chemical transformation in the solid state. Journal of Solid State Chemistry. Available from: [Link]

-

Poor Man's Chemist. (2022). Preparation of Diamminedichloropalladium(II) Pd(NH3)2Cl2. YouTube. Available from: [Link]

-

Mrkalić, E. M., et al. (2014). Synthesis of novel palladium(II) complexes with oxalic acid diamide derivatives and their interaction with nucleosides and proteins. Structural, solution, and computational study. Dalton Transactions. Available from: [Link]

-

Ben Smida, Y., et al. (2023). Crystal Structure and Spectroscopic Characterization of a New Hybrid Compound, (C12H17N2)2[CdBr4], for Energy Storage Applications. ACS Omega. Available from: [Link]

-

Hussain, A., et al. (2012). Studies on the synthesis, characterization, binding with DNA and activities of two cis-planaramineplatinum(II) complexes of the form: cis-PtL(NH3)Cl2 where L = 3-hydroxypyridine and 2,3-diaminopyridine. Journal of Coordination Chemistry. Available from: [Link]

-

Kelland, L. R., et al. (1999). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. Inorganic Chemistry. Available from: [Link]

-

Kirik, S. D., et al. (2000). New data on the structure of α-trans-[Pd(NH3)2Cl2]. ResearchGate. Available from: [Link]

-

Pap-Kovács, A., et al. (2019). cis- versus trans-Square-Planar Palladium(II) and Platinum(II) Complexes with Triphenylphosphine Amino Acid Bioconjugates. ResearchGate. Available from: [Link]

-

Ben Ali, M., et al. (2022). Design of a new palladium(ii) halide complex as a bio-active material: synthesis, physico-chemical studies, DFT-computations and evaluation of anti-inflammatory, antioxidant and anti-gastric damage activities. RSC Advances. Available from: [Link]

Sources

Spectroscopic Differentiation of Diamminedibromopalladium(II) Isomers: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques utilized to distinguish between the cis and trans isomers of diamminedibromopalladium(II), [Pd(NH3)2Br2]. As researchers and professionals in drug development and materials science are aware, the geometric arrangement of ligands around a central metal ion can profoundly influence a molecule's physical, chemical, and biological properties. Consequently, robust and unambiguous characterization of these isomers is paramount. This document delves into the theoretical underpinnings and practical application of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance spectroscopy for this purpose, with a focus on the causal relationships between molecular structure and spectroscopic output.

The Structural Imperative: Why Isomer Differentiation Matters

Diamminedibromopalladium(II) exists as two geometric isomers: cis-diamminedibromopalladium(II) and trans-diamminedibromopalladium(II). These square planar complexes, while possessing the same chemical formula, exhibit distinct spatial arrangements of their ammine (NH3) and bromo (Br) ligands. This seemingly subtle difference in geometry leads to significant variations in their molecular symmetry, which in turn dictates their spectroscopic properties.

The cis isomer, with the two ammine ligands adjacent to each other, belongs to the C2v point group. In contrast, the trans isomer, where the ammine ligands are positioned opposite each other, possesses a higher degree of symmetry and belongs to the D2h point group. This fundamental difference in symmetry is the key to their spectroscopic differentiation.

Caption: Molecular structures of cis- and trans-diamminedibromopalladium(II).

Vibrational Spectroscopy: A Tale of Two Symmetries

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for distinguishing between the cis and trans isomers of [Pd(NH3)2Br2]. The differentiation hinges on the concept of selection rules, which are dictated by the molecule's symmetry. A vibrational mode will be IR active if it results in a change in the molecule's dipole moment, and Raman active if it causes a change in the molecule's polarizability.

For the highly symmetric trans isomer (D2h), the center of inversion dictates that vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). In contrast, the less symmetric cis isomer (C2v) has vibrational modes that can be both IR and Raman active. This fundamental difference provides a clear and unambiguous method for distinguishing the two isomers.

Infrared (IR) Spectroscopy

In IR spectroscopy, the number of active Pd-N and Pd-Br stretching vibrations is a key diagnostic feature.

-

cis-[Pd(NH3)2Br2] (C2v): Due to its lower symmetry, two distinct Pd-N stretching vibrations and two distinct Pd-Br stretching vibrations are expected. All four of these modes are IR active.

-

trans-[Pd(NH3)2Br2] (D2h): With its center of symmetry, only one Pd-N stretching vibration and one Pd-Br stretching vibration are IR active.

This difference in the number of observed bands in the far-IR region is a definitive marker for distinguishing the two isomers.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy.

-

cis-[Pd(NH3)2Br2] (C2v): As with IR, two Pd-N and two Pd-Br stretching modes are expected, and all are also Raman active.

-

trans-[Pd(NH3)2Br2] (D2h): In accordance with the rule of mutual exclusion, the Pd-N and Pd-Br stretching vibrations that are IR active are Raman inactive. However, there will be one Raman-active symmetric Pd-N stretch and one Raman-active symmetric Pd-Br stretch.

Summary of Expected Vibrational Modes

The following table summarizes the expected number of IR and Raman active Pd-N and Pd-Br stretching vibrations for the isomers of diamminedihalopalladium(II).

| Isomer | Point Group | Pd-N Stretches (IR Active) | Pd-N Stretches (Raman Active) | Pd-Br Stretches (IR Active) | Pd-Br Stretches (Raman Active) |

| cis-[Pd(NH3)2Br2] | C2v | 2 | 2 | 2 | 2 |

| trans-[Pd(NH3)2Br2] | D2h | 1 | 1 | 1 | 1 |

Note: The table reflects the principle of mutual exclusion for the trans isomer where the IR and Raman active modes are different vibrations.

A conformational and vibrational analysis of cis-diamminedichloropalladium(II) has been reported, providing valuable experimental data that can be used as a reference.[1][2][3] The FT-Raman spectra of solid cis-[Pd(NH3)2Cl2] show distinct bands that can be assigned to the various vibrational modes of the molecule.[3]

Experimental Protocol: Vibrational Spectroscopy

Objective: To differentiate between the cis and trans isomers of [Pd(NH3)2Br2] using FT-IR and FT-Raman spectroscopy.

Materials:

-

Synthesized cis- and trans-[Pd(NH3)2Br2] samples.

-

Potassium bromide (KBr) for FT-IR pellet preparation.

-

Capillary tubes for FT-Raman analysis.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR source and detector.

-

Fourier Transform Raman (FTR) spectrometer with a suitable laser excitation source (e.g., 1064 nm Nd:YAG).

Procedure:

FT-IR Spectroscopy:

-

Prepare a KBr pellet of each isomer by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Record the FT-IR spectrum of each pellet over a suitable range, typically 4000-200 cm-1, ensuring good signal-to-noise ratio.

-

Analyze the far-IR region (below 600 cm-1) for the Pd-N and Pd-Br stretching vibrations.

FT-Raman Spectroscopy:

-

Pack a small amount of each solid isomer into a glass capillary tube.

-

Acquire the FT-Raman spectrum using an appropriate laser power and number of scans to obtain a high-quality spectrum.[2]

-

Analyze the spectrum for the characteristic Pd-N and Pd-Br stretching modes.

Data Analysis and Interpretation:

-

Compare the number of observed bands in the Pd-N and Pd-Br stretching regions for both isomers in both the IR and Raman spectra.

-

The cis isomer is expected to show two bands for each type of stretch in both IR and Raman spectra.

-

The trans isomer should exhibit one IR-active and one Raman-active band for each type of stretch, in accordance with the rule of mutual exclusion.

Caption: Workflow for differentiating isomers using vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While vibrational spectroscopy is often the most direct method for distinguishing these isomers in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool in solution, provided the complexes are sufficiently soluble and stable in a suitable deuterated solvent. For diamagnetic square planar Pd(II) complexes, ¹H NMR spectroscopy can be used to probe the environment of the ammine protons.

-

cis-[Pd(NH3)2Br2]: The two ammine ligands are chemically equivalent due to the C2 axis of rotation. Therefore, a single resonance for the ammine protons is expected in the ¹H NMR spectrum.

-

trans-[Pd(NH3)2Br2]: Similarly, the two ammine ligands are also chemically equivalent due to the center of inversion and C2 axes. This will also result in a single resonance for the ammine protons.

Therefore, based solely on the number of ammine proton signals, ¹H NMR may not be sufficient to distinguish between the cis and trans isomers of [Pd(NH3)2Br2]. However, the chemical shift of the ammine protons may differ between the two isomers due to the different electronic environments created by the neighboring ligands. The trans influence of the bromide ligands could potentially lead to a discernible difference in the chemical shift of the ammine protons in the two isomers.

For more complex phosphine-ligated palladium(II) complexes, ³¹P{¹H} NMR spectroscopy is a powerful tool for distinguishing isomers, as the phosphorus chemical shifts and coupling constants are highly sensitive to the geometric arrangement of the ligands.[4]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To attempt the differentiation of cis and trans isomers of [Pd(NH3)2Br2] based on the chemical shift of the ammine protons.

Materials:

-

Synthesized cis- and trans-[Pd(NH3)2Br2] samples.

-

Deuterated solvent in which the complexes are soluble and stable (e.g., DMSO-d6, D2O).

Instrumentation:

-

High-resolution NMR spectrometer.

Procedure:

-

Dissolve a small amount of each isomer in the chosen deuterated solvent.

-

Acquire the ¹H NMR spectrum for each sample.

-

Process the spectra, including referencing to the residual solvent peak.

Data Analysis and Interpretation:

-

Compare the chemical shifts of the ammine proton resonances for the two isomers.

-

A significant and reproducible difference in chemical shift could serve as an indicator for distinguishing the isomers in solution. However, this method is less definitive than vibrational spectroscopy.

Conclusion

The differentiation of cis and trans isomers of diamminedibromopalladium(II) is a critical step in the development of new therapeutics and materials. Vibrational spectroscopy, particularly the combined use of IR and Raman, stands out as the most definitive method for this purpose. The differing symmetries of the two isomers lead to distinct selection rules, resulting in a different number of observable vibrational bands for the Pd-N and Pd-Br stretches. This provides a clear and unambiguous spectroscopic fingerprint for each isomer. While ¹H NMR spectroscopy may offer some insights in solution, it is generally less conclusive than vibrational techniques for these specific complexes. By understanding the principles outlined in this guide, researchers can confidently characterize their synthesized materials and advance their scientific endeavors.

References

- Fiuza, S. M., Amado, A. M., Santos, H. F., Marques, M. P. M., & Batista de Carvalho, L. A. E. (2007). Conformational and vibrational study of cis-diamminedichloropalladium(II). Dalton Transactions, (44), 5256-5263.

-

Fiuza, S. M., Amado, A. M., Santos, H. F., Marques, M. P. M., & Batista de Carvalho, L. A. E. (2007). Conformational and vibrational study of cis-diamminedichloropalladium(II). SciSpace. Retrieved from [Link]

-

Fiuza, S. M., Amado, A. M., Santos, H. F., Marques, M. P. M., & Batista de Carvalho, L. A. E. (2007). Conformational and vibrational study of cis-diamminedichloropalladium(II). ResearchGate. Retrieved from [Link]

- Kleinwächter, V., & Brabec, V. (1980). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Biophysical Chemistry, 12(3-4), 269-278.

- Kocsis, L., et al. (2009). Vibrational spectroscopic study of the hydrated platinum(II), palladium(II) and cis-diammineplatinum(II) ions in acidic aqueous solutions. Journal of Raman Spectroscopy, 40(4), 481-490.

- Gray, H. B., & Ballhausen, C. J. (1963). Electronic Structures of Square-Planar Complexes. Journal of the American Chemical Society, 85(3), 260-265.

- Neamati, A., et al. (2015). Structural Characterization of Cis– and Trans–Pt(NH3)2Cl2 Conjugations with Chitosan Nanoparticles. International Journal of Molecular Sciences, 16(10), 24127-24146.

- Kirik, S. D., et al. (1998). Structures and Isomerization in Diamminedichloropalladium(II). Materials Science Forum, 278-281, 642-647.

-

Durig, J. R. ResearchGate Profile. Retrieved from [Link]

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A: Theory and Applications in Inorganic Chemistry (6th ed.). John Wiley & Sons.

- Zhang, J., et al. (2006). A Facile Synthesis and Thermal Stability of cis-[Pd(NH3)2(C2O4)]. Bulletin of the Korean Chemical Society, 27(9), 1353-1356.

-

Al-Janabi, A. S. M., et al. (2015). Synthesis, characterization and anti-tumor activity of Pd(II) complexes with 4,5-benzo-3H-1,2-dithiole-3-thione. ResearchGate. Retrieved from [Link]

-

Samuel, P. P. (2021, August 19). IR and Raman active vibrations of AB4 square planar molecules | MSc Chemistry Sem 1 | Uni of Kerala [Video]. YouTube. [Link]

-

Toxin and Toxin Target Database (T3DB). (2009). trans-Diamminedichloro-palladium(II) (T3D1586). Retrieved from [Link]

-

Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A: Theory and Applications in Inorganic Chemistry (6th ed.). DOKUMEN.PUB. Retrieved from [Link]

- Gibson, D., et al. (2024). Multiaction Pt(IV) Complexes: Cytotoxicity in Ovarian Cancer Cell Lines and Mechanistic Studies. Inorganic Chemistry.

- Speer, R. J., et al. (1982). Process for preparing cis-Pt(NH3)2Cl2. U.S.

- Ghosh, A., et al. (2023). Probing the Spin States of Tetra-coordinated Iron(II) Porphyrins by their Vibrational and Pre K-edge X-Ray Absorption Spectra. ChemRxiv.

-

El-Tabl, A. S., et al. (2013). Physico-chemical study of new ruthenium(III), Pd(II) and Co(II) complexes, DNA binding of Pd(II) complex and biological applications. ResearchGate. Retrieved from [Link]

- Marques, M. P. M. (2022). Raman spectroscopy in multidisciplinary approaches applied to drug design. In Vibrational Spectroscopy in Life Sciences. IntechOpen.

- Mathew, B., et al. (2021). A database of computed Raman spectra of inorganic compounds with accurate hybrid functionals.

- Arrizabalaga, P., et al. (2004). Synthesis and structural characterization of a new dinuclear platinum(III) complex, [Pt2Cl4(NH3)2{μ-HN=C(O)But}2]. Inorganica Chimica Acta, 357(12), 3583-3588.

- Kumar, N., et al. (2018). Exploring the Efficacy of Platinum and Palladium Nanostructures for Organic Molecule Detection via Raman Spectroscopy.

-

PhysicsOpenLab. (2022, May 11). Raman Spectroscopy of Minerals, Crystals and inorganic Salts. Retrieved from [Link]

Sources

Unveiling the Structural Nuances of Diamminedibromopalladium(II): A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Resurgence of Palladium(II) Complexes in Therapeutic Design

The landscape of inorganic medicinal chemistry has been profoundly shaped by the success of platinum-based anticancer agents. However, the challenges of acquired resistance and significant side effects have catalyzed a paradigm shift towards exploring alternative metal-based therapeutics. Among these, palladium(II) complexes have emerged as compelling candidates due to their structural and electronic similarities to their platinum(II) counterparts. This guide provides an in-depth exploration of a fundamental palladium(II) coordination complex, diamminedibromopalladium(II), with a focus on its crystal structure—a critical determinant of its chemical behavior and biological activity. For professionals in drug discovery and development, a comprehensive understanding of the solid-state architecture of such compounds is paramount for rational drug design and the development of next-generation metallodrugs.

The Architectural Blueprint: Unraveling the Crystal Structure of trans-Diamminedibromopalladium(II)

The spatial arrangement of atoms and molecules in the solid state dictates a compound's physical and chemical properties. For metallodrugs, the crystal structure provides invaluable insights into the coordination geometry, intermolecular interactions, and ultimately, the potential for biological interactions. The trans isomer of diamminedibromopalladium(II) presents a classic example of a square planar d⁸ metal complex.

The crystal structure of trans-[Pd(NH₃)₂Br₂] has been determined through X-ray powder diffraction, revealing a triclinic system with the space group P-1. This arrangement describes a molecular packing that is governed by a network of intermolecular interactions.

Table 1: Crystallographic Data for trans-Diamminedibromopalladium(II)

| Parameter | Value |

| Formula | Pd(NH₃)₂Br₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7854 (3) |

| b (Å) | 7.1057 (3) |

| c (Å) | 6.6241 (2) |

| α (°) | 103.221 (3) |

| β (°) | 102.514 (2) |

| γ (°) | 100.386 (3) |

Data obtained from X-ray powder diffraction studies.

The palladium(II) center exhibits a slightly distorted square-planar geometry, a characteristic feature of Pd(II) complexes. The palladium atom is coordinated to two ammine ligands and two bromo ligands in a trans configuration. This geometry is a direct consequence of the d⁸ electronic configuration of Pd(II), which favors this low-spin arrangement.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of high-purity, crystalline diamminedibromopalladium(II) is a critical first step for its structural elucidation and subsequent biological evaluation. The choice of synthetic route and crystallization conditions directly impacts the isomeric purity and crystal quality.

Causality in Synthetic Strategy

A common and effective method for the synthesis of trans-diamminedibromopalladium(II) involves the reaction of a soluble palladium(II) salt with a source of bromide and ammonia. The rationale behind this approach lies in the principles of coordination chemistry, specifically ligand exchange and precipitation. Starting with a labile palladium precursor, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), allows for the sequential substitution of the chloro ligands with ammine and bromo ligands. The trans isomer is often favored thermodynamically, and its lower solubility compared to the cis isomer can be exploited for its selective precipitation.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a representative synthesis of trans-diamminedibromopalladium(II) and its subsequent crystallization, designed to yield a product suitable for crystallographic analysis.

Step 1: Preparation of the Palladium(II) Precursor

-

Dissolve a stoichiometric amount of potassium tetrachloropalladate(II) (K₂[PdCl₄]) in deionized water. The vibrant red-brown solution of the [PdCl₄]²⁻ anion serves as a visual indicator of the starting material's integrity.

Step 2: Ligand Exchange and Precipitation

-

To the stirred solution of K₂[PdCl₄], slowly add a solution of potassium bromide (KBr). This initiates the substitution of chloride ligands with bromide, forming the [PdBr₄]²⁻ complex.

-

Subsequently, add a dilute solution of aqueous ammonia (NH₄OH). The ammonia molecules will displace the bromide ligands, leading to the formation of diamminedibromopalladium(II). The trans isomer, being less soluble, will precipitate out of the solution as a yellow solid.

Step 3: Isolation and Purification

-

Collect the precipitate by vacuum filtration and wash it sequentially with cold water, ethanol, and diethyl ether. This washing regimen is crucial for removing any unreacted starting materials and soluble byproducts.

-

Dry the product under vacuum to obtain pure trans-diamminedibromopalladium(II).

Step 4: Crystal Growth for X-ray Diffraction

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent, such as a dilute aqueous ammonia solution. The slow evaporation rate is critical for allowing the molecules to arrange themselves into a well-ordered crystal lattice.

Caption: Synthetic workflow for trans-diamminedibromopalladium(II).

Structural Analysis and Characterization: A Multi-faceted Approach

The definitive confirmation of the crystal structure of trans-diamminedibromopalladium(II) is achieved through single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density within the crystal, from which the precise atomic positions can be determined.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound.[1] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, step-by-step methodology for the single-crystal X-ray diffraction analysis of a coordination compound like trans-diamminedibromopalladium(II).

Step 1: Crystal Selection and Mounting

-

Under a microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

Step 2: Data Collection

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

Step 3: Data Reduction and Structure Solution

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

Step 4: Structure Refinement

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Locate and refine the positions of hydrogen atoms, if possible.

-

The final refined structure provides accurate bond lengths, bond angles, and details of the crystal packing.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Relevance in Drug Development: The Therapeutic Potential of Palladium(II) Complexes

The interest in palladium(II) complexes as potential anticancer agents stems from their ability to mimic the biological activity of platinum-based drugs.[2] The square planar geometry of complexes like trans-diamminedibromopalladium(II) is analogous to that of cisplatin, suggesting a similar mechanism of action involving DNA binding and the induction of apoptosis.

Cytotoxicity and Mechanism of Action

Numerous studies have demonstrated the cytotoxic effects of trans-palladium(II) complexes against various cancer cell lines.[3][4] These complexes have been shown to induce apoptosis and necrosis in tumor cells, often with greater efficacy than in normal cells.[3] The proposed mechanism of action involves the interaction of the palladium(II) center with DNA, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately triggering cell death. Some palladium(II) complexes have exhibited the ability to cleave double-stranded DNA, which could contribute to their cytotoxic effects.

While specific cytotoxicity data for trans-diamminedibromopalladium(II) is not extensively reported, related trans-palladium(II) complexes with different amine ligands have shown significant anticancer activity. For drug development professionals, this underscores the potential of the diamminedibromopalladium(II) scaffold as a platform for designing novel anticancer agents with improved therapeutic profiles. The choice of ammine and halide ligands can be systematically varied to modulate the complex's lipophilicity, reactivity, and biological activity.

Conclusion and Future Directions

The crystal structure of trans-diamminedibromopalladium(II) provides a foundational understanding of its chemical and physical properties. The well-defined square planar geometry, coupled with the potential for facile synthesis, makes it an attractive starting point for the design of new palladium-based therapeutics. For researchers and drug development professionals, the insights gained from its structural analysis, combined with the growing body of evidence for the anticancer activity of related palladium(II) complexes, pave the way for future investigations. These may include the synthesis of derivatives with tailored ligands to enhance cellular uptake and target specificity, detailed mechanistic studies to elucidate the precise molecular targets, and preclinical evaluations to assess their in vivo efficacy and safety. The exploration of such fundamental coordination complexes is a critical endeavor in the ongoing quest for more effective and less toxic cancer treatments.

References

-

Kontek, R., et al. (2011). Evaluation of cytotoxicity of new trans-palladium(II) complex in human cells in vitro. PubMed. [Link]

-

MacInnis, M.C., et al. (2021). Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. MDPI. [Link]

-

de Souza, T.A.J., et al. (2021). Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines. PubMed. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

-

Hernandez-Molina, R., et al. (2007). Synthesis, characterization and in vitro cytotoxicity of palladium(II) complexes with mixed ligands: X-ray diffraction study of C31H36ClNPPdS2. Semantic Scholar. [Link]

-

Portilla, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

Kontek, R., et al. (n.d.). Evaluation of cytotoxicity of new trans-palladium(II) complex in human cells in vitro. ResearchGate. [Link]

-

Gonzalez-Alvarez, M., et al. (2023). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Semantic Scholar. [Link]

-

Carneiro, T.J., et al. (2020). Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs. PMC. [Link]

-

Santos, J.A.V., et al. (2025). Palladium(ii) anticancer agents: the intricate case of the Pd–spermine complex. Dalton Transactions. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Mrkalić, E.M., et al. (2014). Synthesis of novel palladium(II) complexes with oxalic acid diamide derivatives and their interaction with nucleosides and proteins. Structural, solution, and computational study. ResearchGate. [Link]

-

Psomas, G., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. MDPI. [Link]

-

da Silva, J.G., et al. (2025). Palladium (Pd): Properties, coordination chemistry and applications against cancer. ResearchGate. [Link]

-

Grabowsky, S. (2017). Aspherical-Atom Modeling of Coordination Compounds by Single-Crystal X-ray Diffraction Allows the Correct Metal Atom To Be Identified. ResearchGate. [Link]

-

Bera, S., et al. (2014). Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. The Royal Society of Chemistry. [Link]

-

Bikas, R., et al. (2026). New Zinc(II) Coordination Compound with 1,10-Phenanthroline and Maleate. ACS Publications. [Link]

-

Caires, A.C.F. (2007). Recent Advances Involving Palladium (II) Complexes for the Cancer Therapy. Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. mdpi.com [mdpi.com]

- 4. Trans,trans,trans-[PtIV(N3)2(OH)2(py)(NH3)]: a light activated antitumor platinum complex that kills human cancer cells by an apoptosis independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of Diamminedibromopalladium(II)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques utilized in the characterization of diamminedibromopalladium(II), with a focus on the scientifically significant trans isomer. As palladium(II) complexes continue to garner interest in the field of medicinal chemistry as potential anticancer agents, a thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for the rational design and development of new therapeutic agents.[1] This document moves beyond a simple recitation of methods to provide a deeper understanding of the "why" behind the "how," grounding experimental protocols in the fundamental principles of coordination chemistry and spectroscopy.

The Significance of Spectroscopic Characterization

Diamminedibromopalladium(II), [Pd(NH₃)₂Br₂], is a square planar complex that can exist as either cis or trans geometric isomers. The therapeutic efficacy and biological activity of such metal complexes are intrinsically linked to their three-dimensional structure. Spectroscopic methods are indispensable, non-destructive tools that provide detailed insights into the molecular structure, bonding, and electronic properties of these compounds. This information is critical for confirming the synthesis of the desired isomer, assessing its purity, and understanding its potential interactions with biological macromolecules.